N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-chloro-6-fluorobenzamide
Description
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-chloro-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNOS/c1-11(9-12-10-23-16-8-3-2-5-13(12)16)21-18(22)17-14(19)6-4-7-15(17)20/h2-8,10-11H,9H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVHAURWACVRMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-chloro-6-fluorobenzamide typically involves the following steps:
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Formation of the Benzothiophene Core: : The benzothiophene core can be synthesized via a Pd-catalyzed coupling reaction or electrophilic cyclization reactions . For example, the condensation of 2-bromothiophene with a suitable aryl halide in the presence of a palladium catalyst can yield the benzothiophene core.
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Introduction of the Propan-2-yl Group: : The propan-2-yl group can be introduced through a Friedel-Crafts alkylation reaction, where the benzothiophene core is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst .
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Formation of the Benzamide Group: : The final step involves the formation of the benzamide group by reacting the intermediate product with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-chloro-6-fluorobenzamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones .
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol .
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-chloro-6-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.
Material Science: The benzothiophene core is of interest in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, benzothiophene derivatives have been shown to interact with serotonin receptors, influencing neurotransmission and potentially offering antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: A stimulant drug with a thiophene ring, similar in structure but with different biological activity.
Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one: Another benzothiophene derivative with potential antidepressant activity.
Uniqueness
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-chloro-6-fluorobenzamide is unique due to its combination of a benzothiophene core with a chlorofluorobenzamide group, offering a distinct set of chemical and biological properties. This unique structure may provide advantages in terms of selectivity and potency in its biological applications.
Biological Activity
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-chloro-6-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 305.76 g/mol. The presence of a benzothiophene moiety contributes to its unique pharmacological profile, making it a candidate for various biological assays.
Antitumor Activity
Recent studies have indicated that derivatives of benzamides, including compounds similar to this compound, exhibit significant antitumor activity. For instance, compounds that inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate pathway, have shown promise in treating various cancers. Benzamide riboside (BR), a related compound, has been demonstrated to inhibit cell growth by downregulating DHFR protein levels through its metabolite BAD, which destabilizes DHFR by reducing NADP and NADPH levels in cells .
The mechanism through which this compound exerts its effects may involve modulation of signaling pathways associated with cancer cell proliferation and survival. In particular, studies on related benzamide derivatives have shown that they can inhibit specific kinases involved in tumor growth, suggesting that similar pathways may be targeted by this compound.
Case Studies
Pharmacological Profile
The pharmacological profile of this compound includes:
1. Anticancer Activity:
- Inhibition of DHFR and other kinases.
- Induction of apoptosis in cancer cell lines.
2. Antimicrobial Properties:
3. Neuropharmacological Effects:
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-chloro-6-fluorobenzamide?
Methodological Answer:
- Stepwise Synthesis: Begin with coupling 1-benzothiophen-3-ylpropan-2-amine with 2-chloro-6-fluorobenzoic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
- Catalytic Optimization: Use Pd-free coupling methods to avoid metal contamination, as demonstrated in benzothiophene derivative syntheses .
- Reaction Conditions: Optimize temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 amine:acid) to improve yields beyond 70% .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- Analytical Techniques:
- HPLC: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%) .
- NMR Spectroscopy: Confirm the benzothiophene and benzamide moieties via -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and -NMR (carbonyl signal at ~168 ppm) .
- Mass Spectrometry: ESI-MS in positive ion mode to verify the molecular ion peak [M+H] at m/z 377.08 .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- In Vitro Testing: Screen against kinase targets (e.g., EGFR or BRAF) using fluorescence polarization assays .
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa or A549) with IC determination .
- Solubility: Measure logP values via shake-flask method to predict pharmacokinetic behavior .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in observed vs. predicted binding affinities?
Methodological Answer:
- Docking Studies: Employ AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets). Adjust force fields (AMBER/CHARMM) to account for halogen bonding from the chloro-fluorobenzamide group .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, focusing on RMSD and hydrogen bond occupancy .
- Free Energy Calculations: Use MM-PBSA/GBSA to quantify binding energy discrepancies caused by benzothiophene conformational flexibility .
Q. What strategies address discrepancies in biological activity across structurally analogous compounds?
Methodological Answer:
- SAR Analysis: Compare substituent effects using a table:
| Substituent | Activity (IC, nM) | Key Interaction | Source |
|---|---|---|---|
| 2-Cl,6-F-benzamide | 45 ± 3.2 | Halogen bonding | |
| 2-MeO-benzamide | >1000 | Reduced H-bond | |
| 4-F-benzamide | 120 ± 9.1 | Weaker π-π |
- Electrostatic Mapping: Generate electrostatic potential surfaces (EPS) in Gaussian to identify critical charge distributions influencing affinity .
Q. How to design experiments to probe the role of the benzothiophene moiety in metabolic stability?
Methodological Answer:
- Isotopic Labeling: Synthesize -labeled derivatives at the benzothiophene position for in vitro microsomal stability assays .
- Metabolite Profiling: Use LC-QTOF-MS to identify oxidation products (e.g., sulfoxide formation) in liver microsomes .
- Enzyme Inhibition: Co-incubate with CYP3A4/CYP2D6 inhibitors (e.g., ketoconazole) to assess metabolic pathways .
Methodological Notes for Data Interpretation
- Contradiction Resolution: Cross-validate biological data with orthogonal assays (e.g., SPR for binding kinetics if IC values conflict) .
- Statistical Rigor: Apply ANOVA with post-hoc Tukey tests for multi-group comparisons in bioactivity datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
